REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[C:15]2[O:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[C:14]=2[CH:13]=[CH:12][CH:11]=1)([O-])=O.P(OCC)(OCC)OCC>ClC1C=CC=CC=1Cl>[CH:22]1[C:17]2[O:16][C:15]3[C:10]4[C:5]5[C:4]([NH:1][C:11]=4[CH:12]=[CH:13][C:14]=3[C:18]=2[CH:19]=[CH:20][CH:21]=1)=[CH:9][CH:8]=[CH:7][CH:6]=5
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=CC2=C1OC1=C2C=CC=C1
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After this time, the remaining triethyl phosphite and the 1,2-dichlorobenzene are removed by distillation
|
Type
|
CUSTOM
|
Details
|
The residue which remains is recrystallised from heptane/ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C=3C=CC4=C(C3OC12)C1=CC=CC=C1N4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |